molecular formula C9H11ClN4 B13068575 2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile

2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile

Cat. No.: B13068575
M. Wt: 210.66 g/mol
InChI Key: YZQXGSFCHWFHHL-UHFFFAOYSA-N
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Description

2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is a chemical compound with the molecular formula C9H11ClN4 and a molecular weight of 210.66 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an acetonitrile moiety, which is further linked to a pyrazole ring substituted with amino and chloro groups.

Preparation Methods

The synthesis of 2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents like thionyl chloride or phosphorus oxychloride.

    Amination: The chloro-substituted pyrazole can be aminated using ammonia or amines under suitable conditions.

    Cyclopropylation: The pyrazole derivative is then reacted with cyclopropylmethyl bromide in the presence of a base to introduce the cyclopropyl group.

    Acetonitrile introduction: Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction using acetonitrile and a suitable leaving group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile can be compared with other similar compounds, such as:

    2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)ethanol: This compound has an ethanol group instead of an acetonitrile group, which can affect its reactivity and biological activity.

    2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetone: The presence of an acetone group can influence the compound’s solubility and interaction with biological targets.

    2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetic acid: The acetic acid group can alter the compound’s acidity and its ability to form salts and esters.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

2-[1-[(3-amino-4-chloropyrazol-1-yl)methyl]cyclopropyl]acetonitrile

InChI

InChI=1S/C9H11ClN4/c10-7-5-14(13-8(7)12)6-9(1-2-9)3-4-11/h5H,1-3,6H2,(H2,12,13)

InChI Key

YZQXGSFCHWFHHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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